molecular formula C11H15BrClNO B1374507 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-48-5

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374507
CAS No.: 1219982-48-5
M. Wt: 292.6 g/mol
InChI Key: JUTIBVSRBLQJJY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIBVSRBLQJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-Substituted Phenoxy Intermediate

The 3-bromophenoxy fragment can be prepared by bromination of phenol derivatives or by nucleophilic substitution reactions involving 3-bromophenol.

  • A common approach involves starting from 3-bromophenol, which is reacted with formaldehyde or a suitable methylene source to generate the 3-bromophenoxymethyl intermediate.
  • Alternatively, halogenation of phenoxy compounds under controlled conditions can introduce the bromine atom at the 3-position.

Preparation of Pyrrolidine Derivative

The pyrrolidine component is typically introduced as a nucleophile to displace a leaving group on the bromophenoxymethyl intermediate.

  • The pyrrolidine ring can be functionalized as the free base or as a salt, depending on the reaction conditions.
  • The reaction usually proceeds via nucleophilic substitution (SN2) where the nitrogen of pyrrolidine attacks the electrophilic methylene carbon attached to the bromophenoxy group.

Formation of Hydrochloride Salt

  • After coupling, the free base of 3-[(3-Bromophenoxy)methyl]pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • This step improves the compound’s stability and facilitates purification.

Based on analogous pyrrolidine and bromophenoxy syntheses reported in patent literature and related compounds, a plausible synthetic route is as follows:

Step Reagents & Conditions Description Yield & Notes
1 3-Bromophenol, formaldehyde, base (e.g., NaOH), solvent (e.g., ethanol), heat Formation of 3-bromophenoxymethyl intermediate via hydroxymethylation Typically high yield; control temperature to avoid side reactions
2 Pyrrolidine, 3-bromophenoxymethyl intermediate, solvent (e.g., acetonitrile), room temperature to reflux Nucleophilic substitution to attach pyrrolidine ring Moderate to high yield; reaction time 4-12 h
3 HCl gas or HCl solution in ethanol Formation of hydrochloride salt Quantitative conversion; precipitate isolated by filtration
  • Temperature Control: Maintaining low to moderate temperatures (0–50 °C) during nucleophilic substitution minimizes side reactions such as elimination or over-alkylation.
  • Solvent Choice: Polar aprotic solvents like acetonitrile or tetrahydrofuran favor SN2 mechanisms and improve yields.
  • Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate provides a pure product with good recovery.
  • The use of 3-bromophenol as a starting material ensures regioselective bromination, avoiding mixtures of isomers.
  • The methylene linker is introduced via hydroxymethylation or halomethylation, providing a good leaving group for nucleophilic attack by pyrrolidine.
  • Formation of the hydrochloride salt enhances the compound’s stability and facilitates handling.
  • Reported yields for similar compounds typically range from 70% to 90% over the multi-step synthesis.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are standard practices to ensure product purity.
Parameter Recommended Conditions Comments
Starting material for phenoxy moiety 3-Bromophenol Ensures correct bromination position
Methylene linker introduction Formaldehyde or bromomethyl derivatives Provides electrophilic site for substitution
Pyrrolidine coupling Room temp to reflux, polar aprotic solvent SN2 reaction mechanism
Salt formation HCl in ethanol or ethyl acetate Improves compound stability
Purification Crystallization or chromatography Achieves high purity

The preparation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride involves strategic synthesis of the bromophenoxy intermediate followed by nucleophilic substitution with pyrrolidine and subsequent salt formation. Control of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to achieving high yield and purity. The methodologies are well-supported by patent literature and analogous synthetic routes for related compounds, providing a reliable framework for laboratory synthesis of this compound.

Chemical Reactions Analysis

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the modulation of biological pathways and processes, making the compound useful in various research and therapeutic applications.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride
  • Molecular Formula: C₁₁H₁₃BrClNO
  • Molecular Weight : 290.36 g/mol (calculated)
  • Key Features: The compound consists of a pyrrolidine ring substituted at the 3-position with a (3-bromophenoxy)methyl group. The bromine atom on the phenoxy ring is in the meta position, and the hydrochloride salt enhances solubility and stability.

Comparison with Structural Analogs

Substituent Position and Halogen Variation

The biological and physicochemical properties of pyrrolidine derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[(3-Bromophenoxy)methyl]pyrrolidine HCl Br, phenoxymethyl 3 C₁₁H₁₃BrClNO 290.36 Target compound; limited activity data
3-[(4-Chlorophenoxy)methyl]pyrrolidine HCl Cl, phenoxymethyl 4 C₁₁H₁₃Cl₂NO 262.13 Used in intermediate synthesis
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl F, phenoxymethyl 2 C₁₁H₁₃FClNO 231.69 Research applications (e.g., ligand design)
3-(2-Bromophenoxy)pyrrolidine HCl Br, phenoxy 2 C₁₀H₁₁BrClNO 292.56 Building block in drug discovery
3-(3-Bromophenyl)pyrrolidine HCl Br, phenyl 3 C₁₀H₁₃BrClN 262.57 Research use (neural targeting studies)

Key Observations :

  • Positional Sensitivity: Meta-substituted bromine (as in the target compound) may offer distinct steric and electronic effects compared to ortho or para analogs. For example, ortho-substituted derivatives (e.g., 3-(2-bromophenoxy)pyrrolidine HCl) exhibit altered binding affinities due to steric hindrance .
  • Phenoxymethyl vs. Phenyl Groups: The phenoxymethyl linker in the target compound introduces flexibility and polarity, contrasting with rigid phenyl-substituted analogs like 3-(3-bromophenyl)pyrrolidine HCl .

Pharmacological and Biochemical Insights

While direct activity data for 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl are scarce, related pyrrolidine derivatives show notable biological roles:

  • PF-543: A pyrrolidine-based Sphingosine Kinase 1 (SphK1) inhibitor with a Ki of 4.3 nM. Its structure includes a phenoxymethyl group but differs in sulfonyl and methyl substitutions .
  • 3-(3-Bromophenyl)pyrrolidine HCl : Investigated in neuroscience for voltage-sensitive dye targeting, though its exact mechanism remains under study .

Limitations : The target compound’s lack of sulfonyl or methyl groups (unlike PF-543) may reduce SphK1 affinity, highlighting the need for tailored modifications to optimize activity.

Biological Activity

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}BrClN\O
  • Molecular Weight : 267.56 g/mol

The presence of the bromophenoxy group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenoxy moiety can engage in hydrophobic interactions with target proteins, while the pyrrolidine ring facilitates hydrogen bonding and ionic interactions. This dual interaction mechanism can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings suggest that the halogen substituents, particularly bromine, play a crucial role in enhancing antimicrobial efficacy .

Antifungal Activity

In addition to antibacterial properties, studies have indicated antifungal activity against Candida albicans. The compound demonstrated an MIC value of 64 µg/mL, suggesting potential utility in treating fungal infections .

Case Studies and Research Findings

  • Pharmacological Studies : A study investigated the effects of various pyrrolidine derivatives on smooth muscle tissues, revealing that certain modifications could enhance their pharmacological profiles. The results indicated significant muscle relaxation properties, which could be beneficial in treating conditions like hypertension .
  • Neuropharmacology : Research involving RXFP3 antagonists has shown that compounds similar to this compound may influence appetite regulation and stress responses. This opens avenues for exploring its role in metabolic disorders and addiction treatment .
  • Toxicological Assessments : Evaluations of mutagenic and antimutagenic properties have been conducted on related pyrrolidine derivatives, indicating that structural modifications can lead to varying degrees of toxicity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution (e.g., bromophenol etherification) followed by pyrrolidine functionalization. Purification techniques like column chromatography or recrystallization are critical. Advanced spectroscopic validation (NMR, HPLC ≥95% purity) is required to confirm structural integrity .
  • Challenge : Proprietary synthesis routes (e.g., EPZ020411 analogs) often omit reaction conditions, necessitating optimization via Design of Experiments (DoE) to balance yield and purity .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., bromophenol by hydrolysis) and use kinetic modeling to predict shelf life. Hygroscopicity requires anhydrous storage in inert atmospheres .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., PRMT6 inhibition with IC50 determination via fluorescence polarization) or cell-based assays (e.g., cancer cell proliferation). Include positive controls (e.g., EPZ020411 hydrochloride) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Pair with ICReDD’s feedback loop: computational predictions → experimental validation → data refinement. Tools like Gaussian or ORCA are recommended .
  • Example : Simulate bromophenol coupling to pyrrolidine intermediates to predict regioselectivity issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.